

"Stevioside E" biosynthesis pathway in Stevia rebaudiana

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Compound of Interest

Compound Name: Stevioside E

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An In-depth Technical Guide to the Biosynthesis of Steviol Glycosides, Focusing on Rebaudioside E

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni is a perennial herb renowned for its production of intensely sweet, non-caloric diterpenoid glycosides known as steviol glycosides (SGs). These compounds are synthesized and stored in the leaves, comprising up to 25% of the leaf's dry weight. The sweetness profile and quality of *Stevia* extracts are determined by the specific composition of these SGs. While stevioside and rebaudioside A are the most abundant, minor glycosides often possess more desirable taste profiles with less bitterness.

This guide provides a detailed technical overview of the core biosynthetic pathway of SGs in *S. rebaudiana*, with a specific focus on the formation of Rebaudioside E. It is important to note that while the PubChem database lists a unique structure for "**Stevioside E**" (CID 101803319), the term is often used interchangeably in biotechnological literature with Rebaudioside E. Rebaudioside E is a direct precursor to next-generation sweeteners like Rebaudioside D and M.^{[1][2]} This document will focus on the well-characterized enzymatic synthesis of Rebaudioside E from stevioside, a key reaction for modifying the sensory properties of *Stevia* extracts.

The Core Steviol Glycoside Biosynthesis Pathway

The synthesis of all steviol glycosides originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway produces the universal diterpenoid precursor, geranylgeranyl diphosphate (GGDP).^[3] The subsequent steps leading to the steviol aglycone are shared with the gibberellic acid (GA) biosynthesis pathway and occur across multiple cellular compartments, including the plastids and the endoplasmic reticulum.^{[4][5]}

The key enzymatic steps to produce the steviol aglycone are:

- GGDP to ent-Copalyl diphosphate (CDP): Catalyzed by ent-copalyl diphosphate synthase (CPS).
- CDP to ent-Kaurene: Catalyzed by ent-kaurene synthase (KS).
- ent-Kaurene to ent-Kaurenoic Acid: A three-step oxidation catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), located on the endoplasmic reticulum.
- ent-Kaurenoic Acid to Steviol: The pathway diverges from GA synthesis at this point. The enzyme ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates ent-kaurenoic acid at the C-13 position to form steviol.^{[5][6]}

Once formed, the steviol aglycone is glucosylated in the cytoplasm by a series of UDP-glucosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol backbone.^[4]

Formation of Stevioside

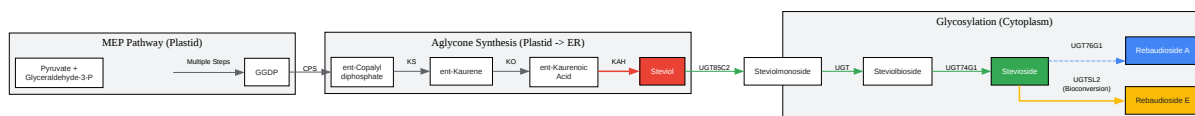
Stevioside is one of the most abundant SGs in the plant and serves as a key intermediate for other glycosides. Its formation involves two critical glucosylation steps:

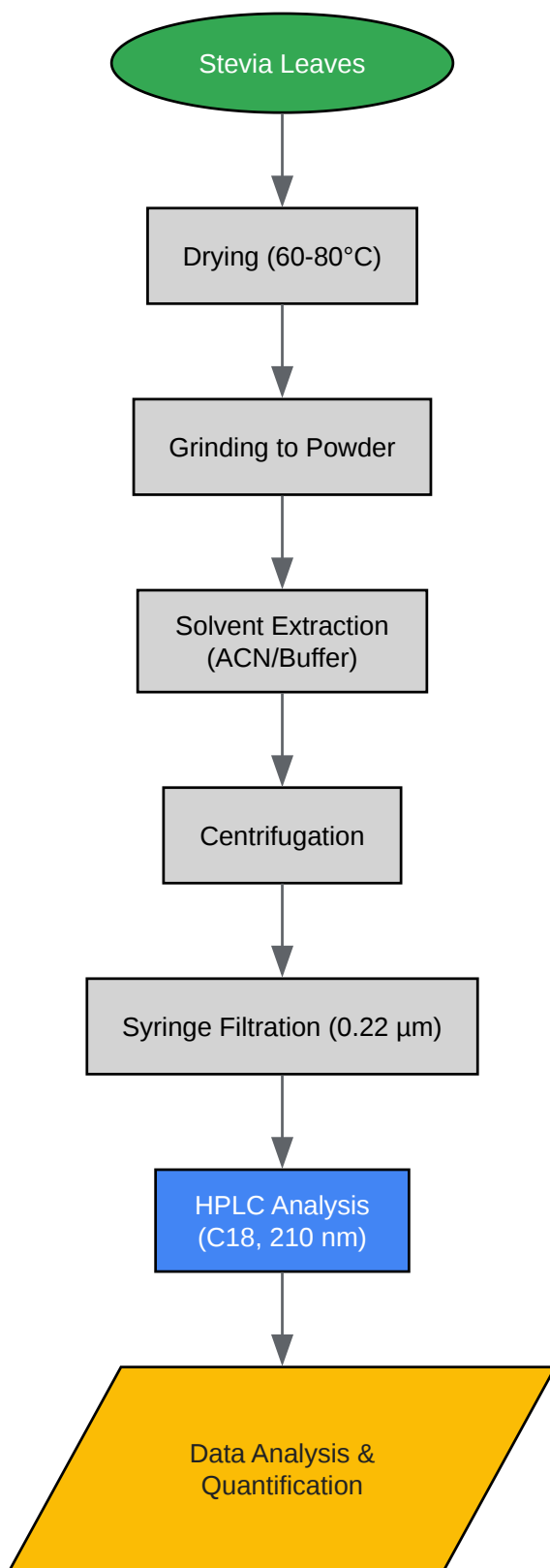
- Steviol to Steviolmonoside: The UGT enzyme UGT85C2 adds a single glucose molecule to the C-13 hydroxyl group of steviol.^[6]
- Steviolmonoside to Steviolbioside: A second glucose is added to the first at the C-2' position.

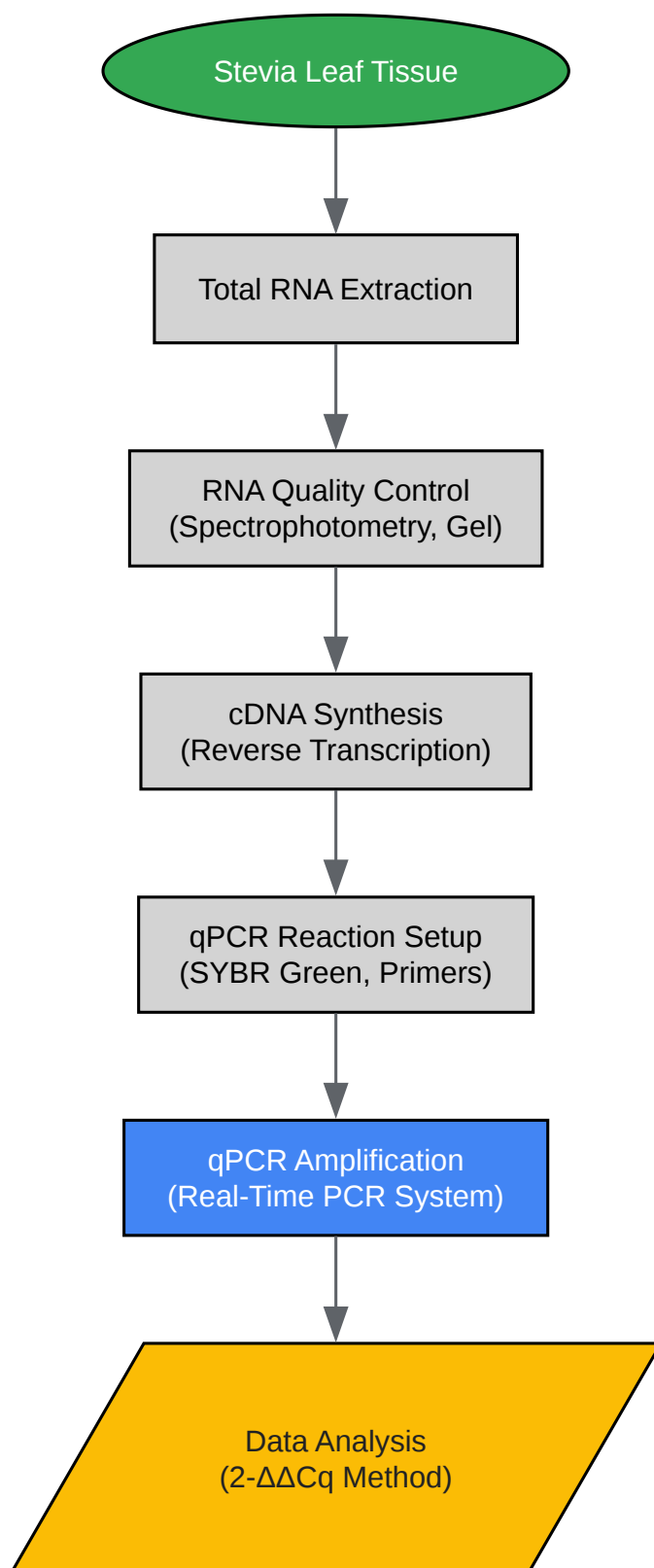
- Steviolbioside to Stevioside: The enzyme UGT74G1 adds a glucose molecule to the C-19 carboxyl group of steviolbioside, completing the synthesis of stevioside.[6]

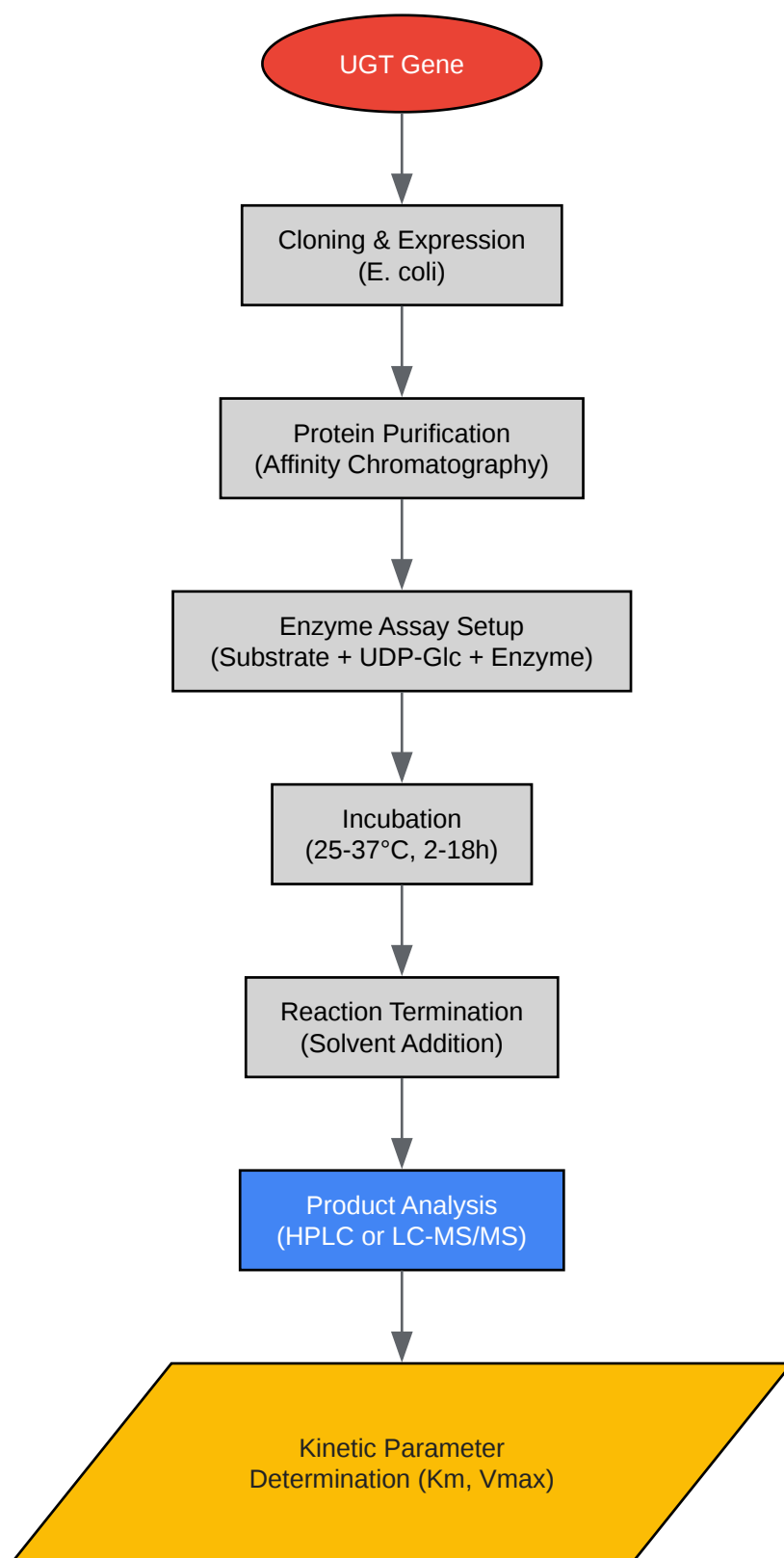
Biosynthesis of Rebaudioside E

Rebaudioside E is structurally distinct from stevioside by the presence of an additional glucose molecule attached to the glucose at the C-19 position. While this pathway may occur at low levels natively in *S. rebaudiana*, it is most efficiently characterized as an enzymatic bioconversion. Research has identified that a UDP-glucosyltransferase from *Solanum lycopersicum* (tomato), UGTSL2, effectively catalyzes the conversion of stevioside to Rebaudioside E.[1][2][7] This enzyme specifically adds a glucose molecule via a $\beta 1 \rightarrow 2$ linkage to the glucose residue at the C-19 carboxyl group of stevioside.[1][2] This bioconversion is of significant commercial interest for producing next-generation sweeteners.









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